Cas no 1564818-41-2 (1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine)
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
- 2-methyl-5-pyridazin-4-ylpyrazol-3-amine
- Z2327224800
- 1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
-
- MDL: MFCD26929288
- Inchi: 1S/C8H9N5/c1-13-8(9)4-7(12-13)6-2-3-10-11-5-6/h2-5H,9H2,1H3
- InChI Key: YKIZYJWWYTYZOE-UHFFFAOYSA-N
- SMILES: N1(C)C(=CC(C2=CN=NC=C2)=N1)N
Computed Properties
- Exact Mass: 175.08579531 g/mol
- Monoisotopic Mass: 175.08579531 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 69.6
- Molecular Weight: 175.19
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 486.5±40.0 °C at 760 mmHg
- Flash Point: 248.1±27.3 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M643210-2.5mg |
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine |
1564818-41-2 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M643210-5mg |
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine |
1564818-41-2 | 5mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M643210-25mg |
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine |
1564818-41-2 | 25mg |
$ 295.00 | 2022-06-03 | ||
| Enamine | EN300-199120-1g |
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine |
1564818-41-2 | 95% | 1g |
$1572.0 | 2023-09-16 | |
| Enamine | EN300-199120-5g |
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine |
1564818-41-2 | 95% | 5g |
$4557.0 | 2023-09-16 | |
| Enamine | EN300-199120-10g |
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine |
1564818-41-2 | 95% | 10g |
$6758.0 | 2023-09-16 | |
| Enamine | EN300-199120-0.05g |
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine |
1564818-41-2 | 95% | 0.05g |
$365.0 | 2023-09-16 | |
| Enamine | EN300-199120-0.1g |
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine |
1564818-41-2 | 95% | 0.1g |
$546.0 | 2023-09-16 | |
| Enamine | EN300-199120-0.25g |
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine |
1564818-41-2 | 95% | 0.25g |
$779.0 | 2023-09-16 | |
| Enamine | EN300-199120-0.5g |
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine |
1564818-41-2 | 95% | 0.5g |
$1225.0 | 2023-09-16 |
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Suppliers
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
Research Brief on 1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine (CAS: 1564818-41-2) in Chemical Biology and Pharmaceutical Applications
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine (CAS: 1564818-41-2) is a heterocyclic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrazole and pyridazine moieties, has shown promising potential as a scaffold for the development of novel therapeutic agents. Recent studies have explored its applications in targeting various biological pathways, particularly in oncology and inflammation-related disorders.
The compound's molecular structure, featuring a pyridazine ring linked to a methylated pyrazole amine, offers a versatile platform for medicinal chemistry modifications. Researchers have leveraged this scaffold to design inhibitors targeting key enzymes such as kinases and phosphodiesterases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression in cancer cells.
In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's potential as an anti-inflammatory agent. A preclinical study conducted by a team at the University of Cambridge revealed that specific analogs of 1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine could effectively modulate the NF-κB signaling pathway, reducing pro-inflammatory cytokine production in macrophage cells. These findings suggest its potential utility in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of 1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine has also been a focus of recent research. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, achieving a 78% overall yield with high purity (>99%). This advancement addresses previous challenges in large-scale production, paving the way for more extensive pharmacological evaluation and potential clinical development.
Pharmacokinetic studies of 1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine derivatives have shown promising results regarding their drug-like properties. Recent data indicate that certain modifications to the core structure can significantly improve metabolic stability and oral bioavailability while maintaining target engagement. These structure-activity relationship (SAR) studies are crucial for the rational design of next-generation therapeutics based on this chemical scaffold.
Looking forward, the versatility of 1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine continues to inspire new research directions. Current investigations are exploring its potential in targeted protein degradation strategies, particularly as a warhead for proteolysis-targeting chimeras (PROTACs). The compound's ability to engage multiple biological targets while maintaining favorable physicochemical properties makes it an attractive candidate for these emerging therapeutic modalities in chemical biology.
1564818-41-2 (1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine) Related Products
- 10199-50-5(1-Methyl-3-phenyl-1H-pyrazol-5-amine)
- 6223-21-8(1H-Pyrazol-5-amine, 1-methyl-3,4-diphenyl-)
- 287494-25-1(1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine)
- 38965-47-8(1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine)
- 1490761-70-0(1-Methyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine)
- 1414568-49-2(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine)
- 1017665-60-9(2-Methyl-5-(3-methylphenyl)pyrazol-3-amine)
- 1339906-24-9(1-methyl-1H,1'H-3,4'-bipyrazol-5-amine)
- 1269515-49-2(1'-Methyl-1h,1'h-5,4'-bipyrazol-3-amine)
- 126417-86-5(1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine)